5-fluoro-3-nitro-1H-indole
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Overview
Description
5-Fluoro-3-nitro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H5FN2O2 and is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 3-position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-nitro-1H-indole typically involves the nitration of 5-fluoroindole. The process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the nitration process. The use of such reactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-fluoro-3-nitro-1H-indole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-Fluoro-3-amino-1H-indole.
Substitution: Various 5-substituted-3-nitro-1H-indole derivatives.
Oxidation: 5-Fluoro-3-nitro-oxindole.
Scientific Research Applications
Chemistry: 5-Fluoro-3-nitro-1H-indole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine and nitro groups on the biological activity of indole derivatives. It serves as a model compound for investigating the interactions of indole derivatives with biological targets.
Medicine: The compound has potential applications in the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. Its ability to modulate biological pathways makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-fluoro-3-nitro-1H-indole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroindole: Lacks the fluorine atom, which may reduce its binding affinity to certain biological targets.
5-Chloro-3-nitro-1H-indole: Similar structure but with a chlorine atom instead of fluorine, which can lead to different biological activities and reactivity.
Uniqueness: 5-Fluoro-3-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups on the indole ring. This combination of functionalities imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-3-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYYYISJZEMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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